5-Chloro-L-tryptophane

Vue d'ensemble

Description

Synthesis Analysis

The enzymatic synthesis of 5-Chloro-L-tryptophan has been achieved using tryptophan synthase, which catalyzes the reaction of chloroindoles with L-serine, producing optically pure chlorotryptophans including 5-chloro-L-tryptophan. This method emphasizes the specificity and efficiency of enzymatic synthesis for obtaining chlorinated tryptophan derivatives with high enantiomeric excess (Lee & Phillips, 1992).

Molecular Structure Analysis

The molecular and crystal structures of tryptophan derivatives have been extensively studied, providing insights into the conformational dynamics of such compounds. For instance, structural analyses have been conducted on related compounds like L-tryptophan hydrochloride and hydrobromide, which crystallize in the monoclinic space group, showcasing isomorphism and detailed bond lengths within the indole and carboxyl groups. These studies lay the groundwork for understanding the structural nuances of 5-Chloro-L-tryptophan (Takigawa et al., 1966).

Chemical Reactions and Properties

Chemical reactions involving tryptophan and its derivatives highlight the reactivity of the indole nucleus and the influence of substitutions on this core structure. Tryptophan lyase (NosL), for example, illustrates the versatility of the 5'-deoxyadenosyl radical in mediating transformations of tryptophan, including modifications at the indole ring, which is relevant to understanding the chemical behavior of 5-Chloro-L-tryptophan (Bhandari, Fedoseyenko, & Begley, 2016).

Applications De Recherche Scientifique

Biofabrication de Dérivés du Tryptophane

Le 5-Chloro-L-tryptophane est un dérivé du tryptophane, un acide aminé aromatique avec un cycle indole, qui est essentiel dans la biosynthèse des protéines et des peptides. Dans la biofabrication industrielle, il est synthétisé par le biais de l'ingénierie métabolique, combinant la biologie synthétique et la biologie des systèmes. Ce processus utilise des micro-organismes comme Escherichia coli et Corynebacterium glutamicum pour produire des dérivés du tryptophane à haute valeur ajoutée .

Réactions d'Halogénation en Synthèse Organique

L'halogénation du tryptophane, où des enzymes comme RebF/RebH catalysent la réaction pour produire des dérivés du tryptophane chlorés, est une étape cruciale en synthèse organique. Ces réactions sont importantes pour créer des molécules complexes avec des applications pharmaceutiques potentielles .

Modèles Pronostiques en Oncologie

En recherche médicale, en particulier en oncologie, le métabolisme du tryptophane est lié à la malignité des cancers tels que le carcinome rénal à cellules claires (ccRCC). Le this compound pourrait faire partie d'un modèle pronostique, aidant à prédire l'issue des patients en fonction de l'expression des gènes liés au métabolisme du tryptophane .

Immunothérapie et Chimiothérapie

Le métabolisme du tryptophane, y compris ses dérivés chlorés, joue un rôle dans la réponse immunitaire aux tumeurs. Comprendre les voies et les interactions de ces composés peut éclairer le développement de traitements d'immunothérapie et de chimiothérapie .

Biotechnologie Agricole

Les dérivés chlorés du tryptophane peuvent influencer la croissance et le développement des plantes. La recherche sur l'utilisation de ces composés, tels que le this compound, pourrait conduire à des progrès en biotechnologie agricole, améliorant la germination des graines et la croissance des plantules .

Bioremédiation Environnementale

Le potentiel des microalgues à utiliser des dérivés du tryptophane pour leur croissance dans les effluents laitiers suggère un rôle pour le this compound dans la bioremédiation environnementale. Cette application pourrait aider au traitement des eaux usées et à la récupération des nutriments .

Safety and Hazards

Mécanisme D'action

Target of Action

5-Chloro-L-tryptophan is a derivative of the essential amino acid tryptophan . It is known to interact with various enzymes involved in the tryptophan metabolic pathway . The primary targets of 5-Chloro-L-tryptophan are the enzymes involved in the kynurenine and serotonin pathways . These enzymes play crucial roles in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Mode of Action

The mode of action of 5-Chloro-L-tryptophan involves its interaction with the enzymes in the tryptophan metabolic pathway . For instance, the first step in the halogenation reaction of tryptophan is catalyzed by RebF/RebH to generate 7-chloro-tryptophan . Then, RebO, a FAD-dependent L-Trp oxidase, converts 7-chloro-tryptophan to 7-chloroindole-3-pyruvic acid imine by releasing hydrogen peroxide .

Biochemical Pathways

5-Chloro-L-tryptophan is involved in the tryptophan metabolic pathway, which primarily includes the kynurenine, 5-hydroxytryptamine, and indole pathways . The kynurenine pathway is the major route of tryptophan metabolism, with over 95% of tryptophan being metabolized through this pathway . The enzymes involved in these pathways, the metabolites themselves, or their receptors represent potential therapeutic targets .

Pharmacokinetics

The pharmacokinetics of 5-Chloro-L-tryptophan involve its absorption, distribution, metabolism, and excretion (ADME). It is known that tryptophan metabolism primarily occurs in the liver, kidneys, and brain of various mammals .

Result of Action

The result of the action of 5-Chloro-L-tryptophan is the production of various bioactive compounds through the tryptophan metabolic pathway . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Action Environment

The action of 5-Chloro-L-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan . Additionally, factors such as exercise, inflammation, stress, and certain medications can have significant effects on the kynurenine pathway of tryptophan metabolism .

Propriétés

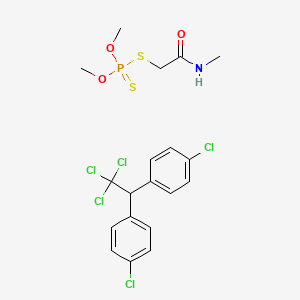

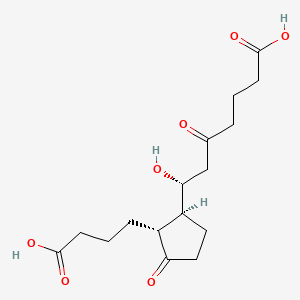

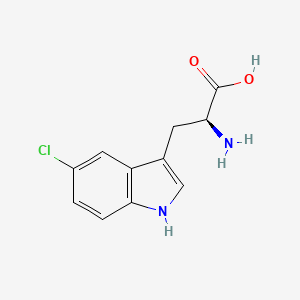

IUPAC Name |

(2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKKZLIDCNWKIN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966874 | |

| Record name | 5-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52448-15-4 | |

| Record name | 5-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 5-chlorotryptophan biosynthesized?

A: Research suggests that 5-chlorotryptophan is biosynthesized through the action of flavin-dependent tryptophan halogenases. These enzymes catalyze the regioselective chlorination of tryptophan residues. For instance, the enzyme MibH from the biosynthetic pathway of the lantibiotic NAI-107 has been identified as an FADH2-dependent tryptophan halogenase responsible for 5-chlorotryptophan formation. Interestingly, MibH exhibits a unique substrate specificity, requiring the tryptophan residue to be embedded within its peptide substrate, deschloro NAI-107, for activity. []

Q2: What are some examples of natural products containing 5-chlorotryptophan?

A2: 5-Chlorotryptophan is a constituent of various bioactive cyclic peptides, including:

- NAI-107: A promising lantibiotic with potent antibacterial activity. The presence of 5-chlorotryptophan is crucial for its bioactivity. []

- Ulleungmycins A and B: Chlorinated cyclic hexapeptides isolated from Streptomyces sp. that display moderate antibacterial activity against Gram-positive bacteria, including drug-resistant strains. []

- Nicrophorusamides A and B: Antibacterial chlorinated cyclic hexapeptides isolated from a gut bacterium of the carrion beetle Nicrophorus concolor. []

- Spiroindimicins: A family of structurally diverse natural products with a unique spiro-ring system. []

Q3: How does the incorporation of 5-chlorotryptophan affect the properties of peptides and proteins?

A: The introduction of 5-chlorotryptophan can significantly impact the bioactivity and physicochemical properties of peptides and proteins. For example, in the case of NAI-107, the presence of 5-chlorotryptophan is essential for its potent antimicrobial activity. [] Furthermore, studies have shown that incorporating 5-chlorotryptophan, along with other noncanonical amino acids, into the fluorescent protein CGP can enhance its fluorescence and stability. []

Q4: What are the potential applications of 5-chlorotryptophan in biotechnology and drug discovery?

A4: The unique properties of 5-chlorotryptophan make it a promising building block for developing novel bioactive molecules. Potential applications include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)